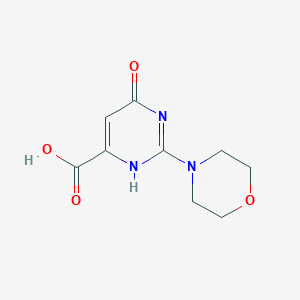![molecular formula C8H9N3 B7968908 2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
2-Methylpyrazolo[1,5-a]pyridin-5-amine
Overview
Description
2-Methylpyrazolo[1,5-a]pyridin-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylpyrazolo[1,5-a]pyridin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylpyrazolo[1,5-a]pyridin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Alkylation and Electrophilic Substitution Reactions : The compound, including derivatives like 2-Methylpyrazolo[1,5-a]pyridin-5-ol, has been subjected to various chemical reactions such as bromination, nitration, nitrosation, acylation, and Mannich reactions. These reactions typically show a preference for 3-substitution and 3,4-disubstitution (Brown & McGeary, 1994).
Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds : Pyrazolo[1,5-a]pyrimidines, known as purine analogues, have pharmaceutical interest due to their antitrypanosomal activity. Effective synthesis methods have been developed for creating these compounds, which are significant in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Direct Access to 2-Aminopyrazolo[1,5-a]pyridines : A straightforward synthesis of 6-substituted-2-aminopyrazolo[1,5-a]pyridines from 2-pyridineacetonitriles has been described, using a one-pot procedure. This synthesis is crucial for accessing a variety of 6-substituted derivatives (Nishigaya et al., 2014).
Synthesis of Enaminones for Antitumor and Antimicrobial Activities : Novel N-arylpyrazole-containing enaminones have been synthesized and used to produce substituted pyridine derivatives. Some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments (Riyadh, 2011).
Synthesis of PET Ligands for CRF1 Receptors : [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920), a selective CRF1 antagonist, has been synthesized for potential PET imaging of CRF1 receptors (Kumar et al., 2003).
Synthesis and Photophysical Properties of Pyrazolopyridine Derivatives : Pyrazolopyridines with specific side chains have been synthesized and studied for their fluorescence properties, offering insights into their photophysical characteristics (Patil, Shelar, & Toche, 2011).
properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyridin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWACGXQZHSJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrazolo[1,5-a]pyridin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B7968848.png)
![Tert-butyl 3-amino-6-methyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B7968852.png)






![Pyrazolo[1,5-a]pyridin-6-amine](/img/structure/B7968892.png)
![3-Methyl-4,5-dihydrocyclopenta[d]imidazol-6-one](/img/structure/B7968893.png)


